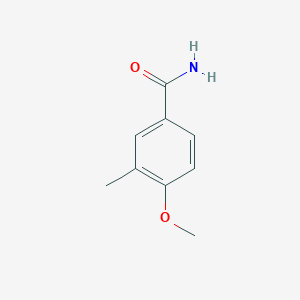

4-Methoxy-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The dihedral angle between the amide group and the benzene ring is a key parameter .

Chemical Reactions Analysis

Amides, like “N-Methylbenzamide”, react with azo and diazo compounds to generate toxic gases. They can also form flammable gases when reacting with strong reducing agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-3-methylbenzamide” include a predicted density of 1.113±0.06 g/cm3 and a predicted boiling point of 263.5±28.0 °C .

Applications De Recherche Scientifique

Antibacterial Agents

Research has identified derivatives of methoxybenzamide as potent inhibitors of the bacterial cell division protein FtsZ, leading to the development of novel antistaphylococcal compounds. For instance, the study by Haydon et al. (2010) highlights the synthesis and characterization of such derivatives, demonstrating their potential as antibacterial agents with improved pharmaceutical properties Haydon, D., Bennett, J., Brown, D. R., et al. (2010).

Organic Synthesis

Methoxybenzamides are valuable intermediates in organic synthesis. A study by Rakshit et al. (2011) reports an efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides via directed C-H bond activation. This method highlights the versatility and efficiency of using N-O bonds as internal oxidants in the selective formation of valuable chemical products Rakshit, S., Grohmann, C., Besset, T., & Glorius, F. (2011).

Antimicrobial Screening

Compounds incorporating the methoxybenzamide structure have been synthesized and screened for antimicrobial activity. Desai et al. (2013) synthesized a series of derivatives and evaluated their activity against various bacterial and fungal strains, indicating their potential for treating microbial diseases Desai, N., Rajpara, K. M., Joshi, V. V. (2013).

Photodynamic Therapy

Methoxybenzamide derivatives have been explored for their potential in photodynamic therapy, a treatment method for cancer. Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with methoxybenzamide derivative groups, demonstrating high singlet oxygen quantum yields, which are crucial for the effectiveness of photodynamic therapy Pişkin, M., Canpolat, E., & Öztürk, Ö. (2020).

Pharmacological Applications

Several studies focus on the pharmacological potential of methoxybenzamide compounds. For example, the acute intravenous injection toxicity study of IBZM and BZM in rats by Yang et al. (2008) provides insight into the safety profile of these compounds when considering them for medical imaging or therapeutic applications Yang, A.-S., Chiang, T.-C., Hsu, F., et al. (2008).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWRQYVEKWWYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)

![6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2670116.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2670122.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670123.png)

![[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methanamine](/img/structure/B2670128.png)

![3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2670131.png)

![3-[(3-Methylphenyl)methoxy]aniline](/img/structure/B2670132.png)

![Benzo[d]thiazol-2-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2670133.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2670134.png)

![(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine](/img/structure/B2670136.png)